Cas no 5799-50-8 (2-[(4-aminophenyl)carbonyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol)
5799-50-8 structure
Product Name:2-[(4-aminophenyl)carbonyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
CAS No:5799-50-8
MF:C15H16F3N3O2
MW:327.301653862
CID:1607997
PubChem ID:2869399
Update Time:2025-04-21
2-[(4-aminophenyl)carbonyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-aminophenyl)carbonyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- (4-aminophenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone
- DTXSID70386702
- CBMicro_033715
- SR-01000220210
- BIM-0033791.P001
- 5799-50-8
- SR-01000220210-1
-
- Inchi: 1S/C15H16F3N3O2/c16-15(17,18)14(23)11-3-1-2-4-12(11)20-21(14)13(22)9-5-7-10(19)8-6-9/h5-8,11,23H,1-4,19H2
- InChI Key: UQIAOINDLAFVMA-UHFFFAOYSA-N
- SMILES: FC(C1(C2C(CCCC2)=NN1C(C1C=CC(=CC=1)N)=O)O)(F)F
Computed Properties
- Exact Mass: 327.11958
- Monoisotopic Mass: 327.119
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Density: 1.52
- Boiling Point: 472.4°C at 760 mmHg
- Flash Point: 239.5°C
- Refractive Index: 1.618
- PSA: 78.92
2-[(4-aminophenyl)carbonyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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